1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid (CB1) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
This compound acts as a full and potent agonist at the CB1 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CB1 receptors and activates them, leading to a response.
Result of Action
The activation of CB1 receptors by this compound can lead to a variety of effects at the molecular and cellular level. These can include hypothermia and lethargy , as well as cannabis-like euphoria at moderate levels of intake . At higher doses, effects such as dissociation , sedation , stimulation , memory loss , confusion , and agitation have been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-indazole-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction could produce reduced forms of the piperidine ring.
Scientific Research Applications
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological effects.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-3-carboxylic Acid: Another indazole derivative with different functional groups.
1H-Indazole-3-carboxamide: A simpler indazole derivative with similar core structure.
Uniqueness
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperidine moieties contribute to its potential bioactivity and make it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-17-6-4-5-15(13-17)14-23-21(27)16-9-11-26(12-10-16)22(28)20-18-7-2-3-8-19(18)24-25-20/h2-8,13,16H,9-12,14H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUXXHXNHICNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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